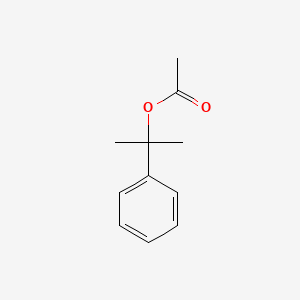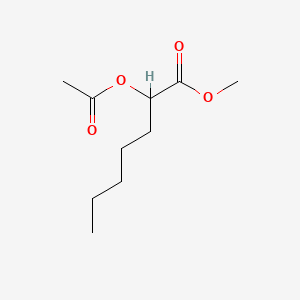
Heptanoic acid, 2-(acetyloxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetoxyheptanoic acid methyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular ester is synthesized from heptanoic acid and is characterized by its unique chemical structure, which includes an acetoxy group attached to the heptanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Acetoxyheptanoic acid methyl ester can be synthesized through the esterification of heptanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Heptanoic acid+MethanolAcid Catalyst2-Acetoxyheptanoic acid methyl ester+Water
Industrial Production Methods
In industrial settings, the production of esters like 2-Acetoxyheptanoic acid methyl ester often involves the use of continuous reactors where the reactants are continuously fed, and the products are continuously removed. This method ensures a high yield and purity of the ester. The use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetoxyheptanoic acid methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to heptanoic acid and methanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: Heptanoic acid and methanol.
Transesterification: A different ester and methanol.
Reduction: The corresponding alcohol.
Aplicaciones Científicas De Investigación
2-Acetoxyheptanoic acid methyl ester has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Acetoxyheptanoic acid methyl ester involves its interaction with specific molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of heptanoic acid and methanol. The ester can also undergo nucleophilic acyl substitution reactions, where the acetoxy group is replaced by another nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Methyl butanoate: Another ester with a similar structure but a shorter carbon chain.
Ethyl acetate: A commonly used ester with a similar functional group but different alkyl chain.
Isopentyl acetate: An ester known for its banana-like odor, with a different alkyl group.
Uniqueness
2-Acetoxyheptanoic acid methyl ester is unique due to its specific chemical structure, which includes a heptanoic acid backbone and an acetoxy group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
56196-51-1 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
methyl 2-acetyloxyheptanoate |
InChI |
InChI=1S/C10H18O4/c1-4-5-6-7-9(10(12)13-3)14-8(2)11/h9H,4-7H2,1-3H3 |
Clave InChI |
WTKFTHZYAPZCAU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


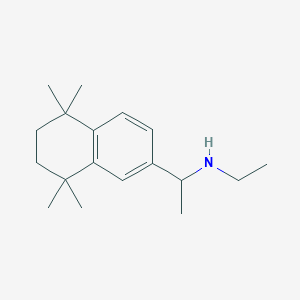



![2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine](/img/structure/B13959408.png)
![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)
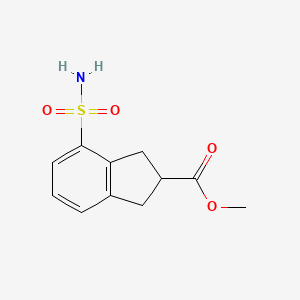
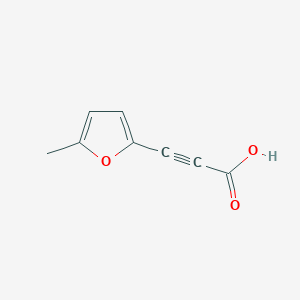

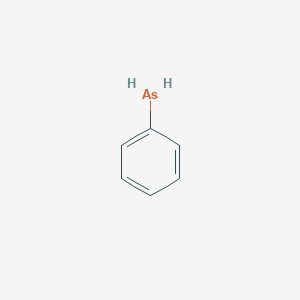
![(S)-2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B13959443.png)
![6H-Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B13959453.png)
